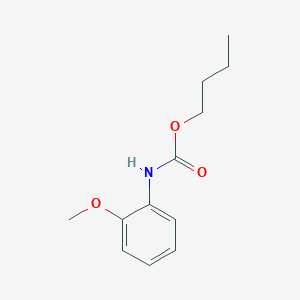
Butyl (2-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (2-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This compound is known for its role as a protecting group for amines in organic synthesis, which helps in the selective modification of molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2-methoxyphenyl)carbamate typically involves the reaction of 2-methoxyaniline with butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Methoxyaniline+Butyl chloroformate→Butyl (2-methoxyphenyl)carbamate+HCl
The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (2-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2-methoxyaniline and butyl alcohol.
Oxidation: Oxidative cleavage can lead to the formation of corresponding carbonyl compounds.
Substitution: The carbamate group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-Methoxyaniline and butyl alcohol.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl (2-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of butyl (2-methoxyphenyl)carbamate involves its ability to form stable carbamate bonds with amines. This stability allows it to protect amine groups during chemical reactions, preventing unwanted side reactions. The carbamate group can be selectively removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- Carboxybenzyl carbamate
- Fluorenylmethoxycarbonyl carbamate
Uniqueness
Butyl (2-methoxyphenyl)carbamate is unique due to its specific structure, which provides a balance between stability and ease of removal. This makes it particularly useful in applications where selective protection and deprotection of amine groups are required. Its methoxyphenyl group also imparts additional stability compared to other carbamates.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its ability to act as a protecting group for amines makes it invaluable in organic synthesis, while its stability and ease of removal enhance its utility in complex chemical reactions. The compound’s unique structure and properties distinguish it from other carbamates, making it a valuable tool in both academic and industrial settings.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
butyl N-(2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-3-4-9-16-12(14)13-10-7-5-6-8-11(10)15-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
Clé InChI |
ITDPUAORZLCZFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)
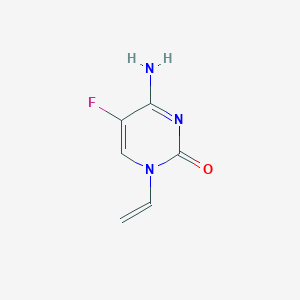

![5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12859173.png)
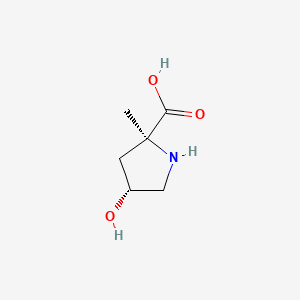


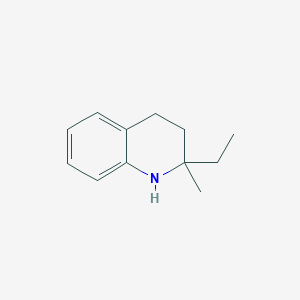
![3,5-Dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B12859200.png)

![6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid](/img/structure/B12859210.png)
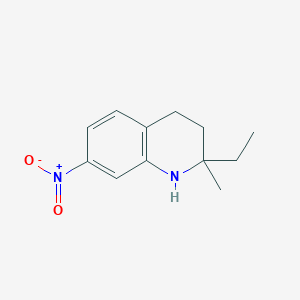
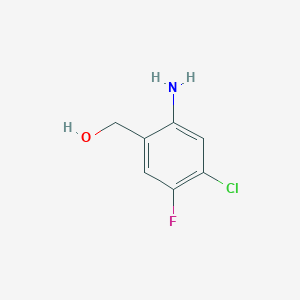
![2,4-Diiodobenzo[d]oxazole](/img/structure/B12859231.png)
